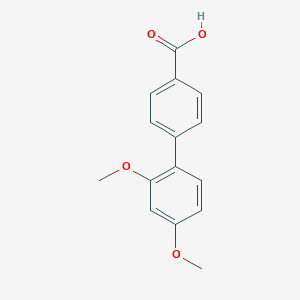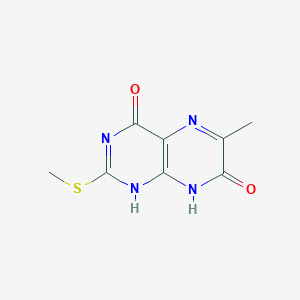
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione
Descripción general
Descripción
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, also known as methotrexate, is a widely used chemotherapeutic agent in the treatment of cancer and autoimmune diseases. It was first synthesized in the 1940s and has since become a cornerstone of cancer treatment due to its ability to inhibit the growth of rapidly dividing cells.
Aplicaciones Científicas De Investigación
Diuretic Potential: 6-substituted pteridine-2,4,7(1H,3H,8H)-triones, which are structurally similar to triamterene, show potential as diuretics due to their prototropic tautomerism, possibly contributing to their diuretic effect (Sokolova et al., 2022).
Antimalarial and Antitumor Properties: Pteridines with 6,7-disubstituted ring systems, closely related to 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are being explored for their potential as antimalarial and antitumor agents (Rosowsky et al., 1973).
Pharmaceutical Applications: The covalent intramolecular adducts of 5,6-dihydro-6-(1,2,3-trihydroxypropyl)pteridines, a derivative of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are explored for their potential as pharmaceutical agents (Soyka et al., 1990).
Antiradical Activity: Novel pteridinetrione derivatives show comparable or higher antiradical activity to ascorbic acid. The tautomeric behavior of these compounds is sensitive to the nature of the aryl or heteryl substituent at position 6 (Kazunin et al., 2018).
Photovoltaic Cell Efficiency: Mixed ligand complexes of Ru(II) with 4,4'-dicarboxy-2,2'-bipyridine and substituted pteridinedione, including derivatives of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are utilized in electrochemical photovoltaic cells, demonstrating 20-48% efficiency in photon to current conversion (Anandan et al., 2002).
Propiedades
IUPAC Name |
6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVZDTOEJMRHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327398 | |
| Record name | NSC650997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione | |
CAS RN |
138612-37-0 | |
| Record name | NSC650997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




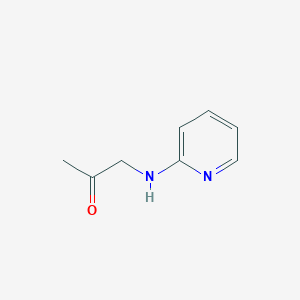
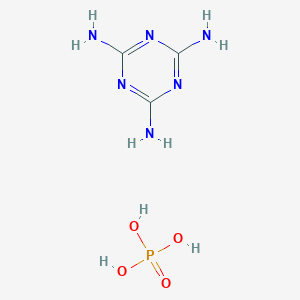
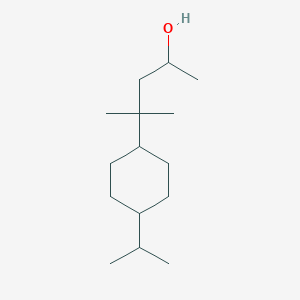
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)


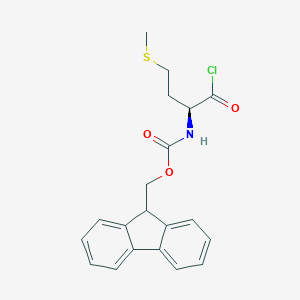
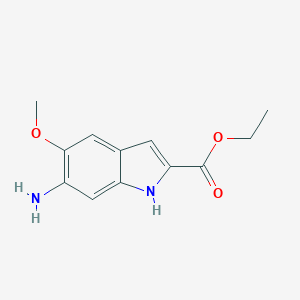

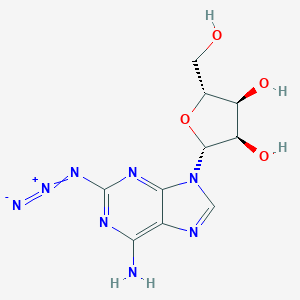
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
